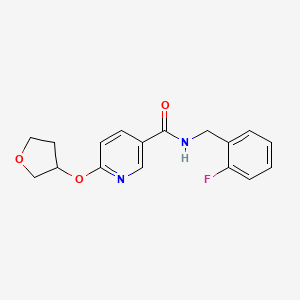

![molecular formula C20H16N4O4S B2924438 6-(4-甲氧基苯基)-3-甲基-N-(3-硝基苯基)咪唑并[2,1-b][1,3]噻唑-2-甲酰胺 CAS No. 852134-91-9](/img/structure/B2924438.png)

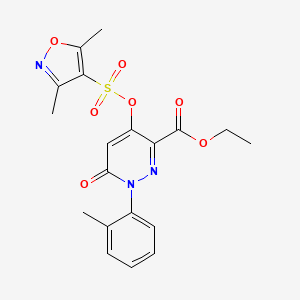

6-(4-甲氧基苯基)-3-甲基-N-(3-硝基苯基)咪唑并[2,1-b][1,3]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of the imidazo[2,1-b][1,3]thiazole class . These compounds have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, anticonvulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities .

Synthesis Analysis

The synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles, which are structurally similar to the requested compound, has been reported . The method involves microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .科学研究应用

免疫调节

咪唑并[2,1-b]噻唑,包括与 6-(4-甲氧基苯基)-3-甲基-N-(3-硝基苯基)咪唑并[2,1-b][1,3]噻唑-2-甲酰胺 结构相似的化合物,因其体外免疫效应而受到研究,特别是对 CD2 受体调节人 T 胰蛋白酶淋巴细胞表达的影响。这些化合物在 E-玫瑰花环形成细胞试验中显示出正效指数,表明对 CD2 受体的表达具有潜在的再生作用。该研究表明,C-6 上具有甲氧基或硝基的芳基部分和 C-3 上的乙酯等结构参数有利于免疫调节活性 (Harraga 等人,1994 年)。

抗菌和抗真菌活性

已经合成了一系列新的衍生物,包括与指定化学物质在结构上相关的化合物,并测试了它们的抗菌和抗真菌活性。这些研究评估了化合物对各种细菌和真菌菌株的有效性,结果表明一些衍生物在特定浓度下表现出明显的活性。此类研究突出了这些化合物在开发新的抗菌剂中的潜力 (Chandrakantha 等人,2014 年)。

合成和化学表征

对咪唑并[2,1-b][1,3]噻唑衍生物的合成和化学表征的研究,包括获得这些化合物的各种取代版本的方法,在探索其科学应用中起着至关重要的作用。研究详细介绍了合成过程、结构解析和光谱数据分析,为在化学和生物学的各个领域进一步探索这些化合物提供了基础知识 (Umesha Kundapur 等人,2012 年)。

抗炎潜力

源自甲氧基对应物的 6-(羟基苯基)咪唑并[2,1-b]噻唑的抗炎潜力已通过它们对体外中性粒细胞活化的影响进行了研究。评估了这些化合物抑制中性粒细胞各种功能(如运动、超氧化物生成和溶菌酶脱粒)的能力,这些功能是由趋化因子和激动剂诱导的。一些衍生物表现出显着的抑制作用,表明它们具有作为抗炎剂的潜力 (Andreani 等人,2000 年)。

作用机制

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A in Mycobacterium tuberculosis

Biochemical Pathways

The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A, a co-factor involved in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism . The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacterium’s survival and growth.

Pharmacokinetics

In silico admet prediction has been carried out for this compound . The impact of these properties on the compound’s bioavailability and overall pharmacokinetics would need to be evaluated through further studies.

Result of Action

The compound has shown significant in vitro antitubercular activity, with IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . It also displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line . These results suggest that the compound’s action leads to the inhibition of Mycobacterium tuberculosis growth.

属性

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-12-18(19(25)21-14-4-3-5-15(10-14)24(26)27)29-20-22-17(11-23(12)20)13-6-8-16(28-2)9-7-13/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBTXOXENLUTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2924362.png)

![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2924371.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)

![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)